Ethyl 2-amino-3-chloro-4-methylbenzoate
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Overview
Description
Ethyl 2-amino-3-chloro-4-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-chloro-4-methylbenzoate typically involves the esterification of 2-amino-3-chloro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-chloro-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The nitro derivatives can be reduced back to amino compounds using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Ethyl 2-amino-4-methylbenzoate.
Oxidation: Ethyl 2-nitro-3-chloro-4-methylbenzoate.
Reduction: this compound (regenerated).
Scientific Research Applications
Ethyl 2-amino-3-chloro-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-chloro-4-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Another ester of benzoic acid with a dimethylamino group.
Ethyl 2-amino-4-methylbenzoate: Similar structure but without the chlorine atom.
Uniqueness
Ethyl 2-amino-3-chloro-4-methylbenzoate is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-3-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTFZEMTYSPNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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